molecular formula C10H7ClFNO2 B12818968 2-(7-chloro-5-fluoro-1H-indol-3-yl)acetic acid

2-(7-chloro-5-fluoro-1H-indol-3-yl)acetic acid

Cat. No.: B12818968
M. Wt: 227.62 g/mol
InChI Key: BPNAJNLEVVPPSX-UHFFFAOYSA-N
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Description

2-(7-chloro-5-fluoro-1H-indol-3-yl)acetic acid is an indole derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry. Indole derivatives are found in various natural products and synthetic drugs, exhibiting a wide range of pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-chloro-5-fluoro-1H-indol-3-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of azobisisobutyronitrile (AIBN) and hypophosphorous acid in 1-propanol under reflux . This method ensures the formation of the indole core, which is then further functionalized to introduce the chloro and fluoro substituents.

Industrial Production Methods

Industrial production of indole derivatives often involves multi-step synthesis processes, utilizing large-scale reactors and optimized conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(7-chloro-5-fluoro-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups like alkyl or aryl groups .

Scientific Research Applications

2-(7-chloro-5-fluoro-1H-indol-3-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(7-chloro-5-fluoro-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to receptors or enzymes, modulating their activity. This compound may exert its effects through pathways involving oxidative stress, inflammation, or cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-chloro-5-fluoro-1H-indol-3-yl)acetic acid is unique due to its specific combination of chloro and fluoro substituents, which may confer distinct biological activities and chemical properties compared to other indole derivatives .

Properties

Molecular Formula

C10H7ClFNO2

Molecular Weight

227.62 g/mol

IUPAC Name

2-(7-chloro-5-fluoro-1H-indol-3-yl)acetic acid

InChI

InChI=1S/C10H7ClFNO2/c11-8-3-6(12)2-7-5(1-9(14)15)4-13-10(7)8/h2-4,13H,1H2,(H,14,15)

InChI Key

BPNAJNLEVVPPSX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=CN2)CC(=O)O)Cl)F

Origin of Product

United States

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